N-isobutyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

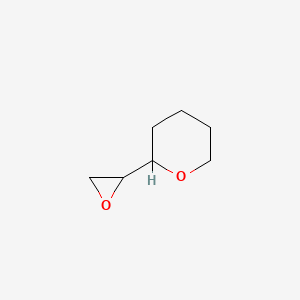

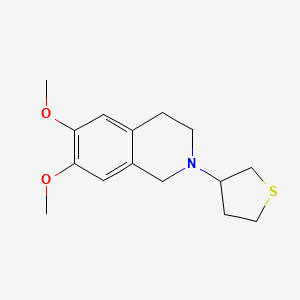

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The methoxyphenyl group is a phenyl ring (a six-membered aromatic ring) with a methoxy group (-OCH3) attached. The carboxamide group (-CONH2) is attached to the thiophene ring.Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Efficient Synthesis of Potent Agonists : An efficient synthesis methodology for producing potent PPARpan agonists, highlighting the strategic incorporation of the thiophene carboxamide scaffold for therapeutic purposes (Guo et al., 2006).

Enantioselective Catalysis : The compound's framework has been utilized in the development of highly enantioselective Lewis basic catalysts for hydrosilylation reactions, demonstrating its versatility in facilitating complex chemical transformations with high yields and enantioselectivities (Wang et al., 2006).

Antiviral and Antimicrobial Activities : Research into urea and thiourea derivatives of piperazine, doped with febuxostat, shows promising antiviral and antimicrobial activities, indicating the potential for these compounds in developing new treatments for infectious diseases (Reddy et al., 2013).

5-HT7 Receptor Antagonists : The synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists offer insights into designing selective agents for neurological conditions, emphasizing the therapeutic potential of such molecular frameworks (Yoon et al., 2008).

Selective Killing of Bacterial Persisters : A study demonstrates the selective eradication of bacterial persisters using a single chemical compound, underscoring a novel approach to overcoming antibiotic resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

In Vitro Tocolytic Activity : The compound's derivatives show significant inhibition of oxytocin and acetylcholine-induced contractions, suggesting its potential application in managing preterm labor (Lucky et al., 2009).

Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibited significant anti-inflammatory and analgesic activities, highlighting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Mécanisme D'action

Target of Action

Piperazine derivatives, a key structural component of this compound, are known to have many pharmacological properties and are considered to be the core of different therapeutic drug designs .

Mode of Action

It’s known that the piperazine moiety can occasionally provide unexpected improvements in the bioactivity of the compounds .

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological properties .

Pharmacokinetics

Nitrogen regions in the structures of drug-like molecules, such as piperazines, are known to increase their solubility in water and have an important effect on bioavailability .

Result of Action

Piperazine derivatives have been reported to exhibit significant antibacterial and antifungal activity .

Action Environment

The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Propriétés

IUPAC Name |

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-15(2)14-21-20(24)19-18(7-12-28-19)29(25,26)23-10-8-22(9-11-23)16-5-4-6-17(13-16)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKKNTOHKDECGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)

![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)